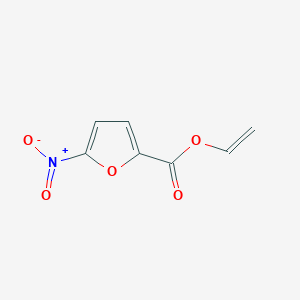
Ethenyl 5-nitrofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenyl 5-nitrofuran-2-carboxylate is a chemical compound belonging to the class of nitrofurans, which are known for their diverse applications in various fields, including medicinal chemistry and industrial processes. This compound features a furan ring substituted with a nitro group and an ethenyl ester group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethenyl 5-nitrofuran-2-carboxylate typically involves the esterification of 5-nitrofuran-2-carboxylic acid. One common method includes the reaction of 5-nitrofuran-2-carboxylic acid with ethanol in the presence of a catalyst such as graphene oxide, resulting in the formation of the desired ester . Another approach involves the use of dimethylpyridin-4-amine and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide in dichloromethane, which also yields the ester in high efficiency .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. Catalysts such as graphene oxide or other heterogeneous catalysts are commonly used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Ethenyl 5-nitrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to amino derivatives under specific conditions.
Reduction: The compound can be reduced to form hydroxylamine derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, hydroxylamine derivatives, and various substituted furan compounds .
Scientific Research Applications
Ethenyl 5-nitrofuran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of ethenyl 5-nitrofuran-2-carboxylate involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates, which can interact with nucleic acids and proteins, leading to antimicrobial and anticancer effects. The molecular targets and pathways involved include DNA and protein synthesis inhibition .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-nitrofuran-2-carboxylate
- Ethyl 5-nitrofuran-2-carboxylate
- 2-Acetyl-5-nitrofuran
Uniqueness
Ethenyl 5-nitrofuran-2-carboxylate is unique due to its ethenyl ester group, which imparts distinct reactivity and properties compared to other nitrofuran derivatives. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and industry .
Properties
CAS No. |
39160-84-4 |
|---|---|
Molecular Formula |
C7H5NO5 |
Molecular Weight |
183.12 g/mol |
IUPAC Name |
ethenyl 5-nitrofuran-2-carboxylate |
InChI |
InChI=1S/C7H5NO5/c1-2-12-7(9)5-3-4-6(13-5)8(10)11/h2-4H,1H2 |
InChI Key |
LWWWSKZFUONKKV-UHFFFAOYSA-N |
Canonical SMILES |
C=COC(=O)C1=CC=C(O1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


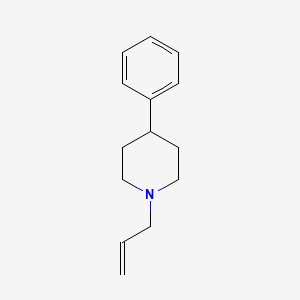

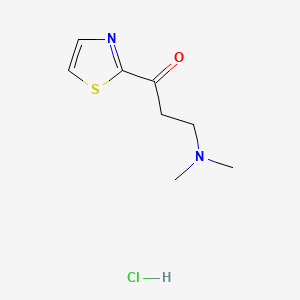
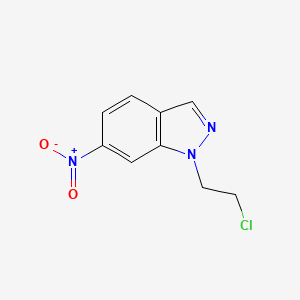
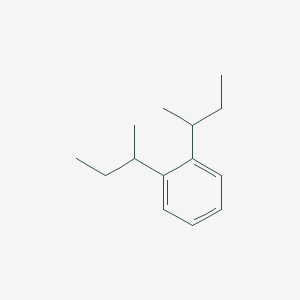
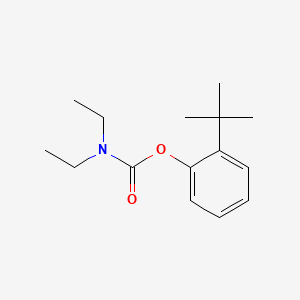
![[2-(hydroxymethyl)-2-methylpentyl] N-benzylcarbamate](/img/structure/B14683382.png)
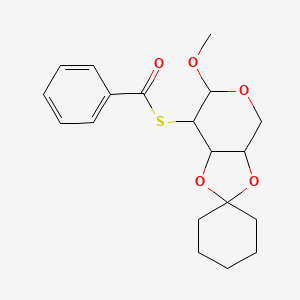
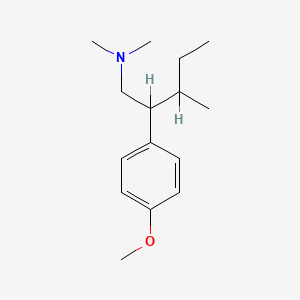
![2-[[[4-[2-[(2-Carboxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]benzoic acid](/img/structure/B14683390.png)
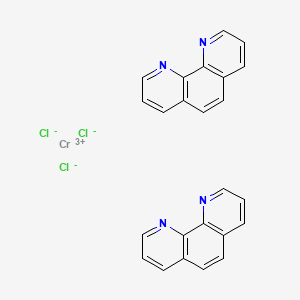
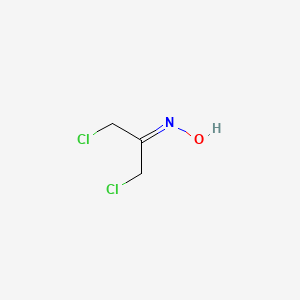
![2,5-Diazaspiro[3.4]octane-2-acetic acid, 1,3,6-trioxo-5-phenyl-, phenylmethyl ester](/img/structure/B14683406.png)

